molecular formula C9H10N2S B2633053 1-Methyl-2-methylthiobenzimidazole CAS No. 4344-61-0

1-Methyl-2-methylthiobenzimidazole

Cat. No. B2633053
CAS RN: 4344-61-0
M. Wt: 178.25
InChI Key: WXOHRQAMBKXWME-UHFFFAOYSA-N
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Description

“1-Methyl-2-methylthiobenzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Synthesis Analysis

A green approach for the synthesis of 1-methyl-2-(alkylthio)-1H-benzimidazoles has been developed from N-methyl-2-mercaptobenzimidazole by reaction with an alkylating agent by physical grinding or by using green solvent like PEG-600 or by using micro-wave irradiation technique .


Chemical Reactions Analysis

Benzimidazole, the core structure of “1-Methyl-2-methylthiobenzimidazole”, is a base and can be deprotonated with stronger bases . It can also be alkylated and serves as a ligand in coordination chemistry . The exact chemical reactions involving “1-Methyl-2-methylthiobenzimidazole” would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-Methyl-2-methylthiobenzimidazole” can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .

Scientific Research Applications

Cholinesterase Inhibition

1-Methyl-2-methylthiobenzimidazole derivatives have been evaluated for their anticholinesterase activity. For instance, a study synthesized various benzimidazole derivatives bearing dithiocarbamate moiety. Among them, a specific compound (1-methyl-2{2’[(N,Ndimethylaminothiocarbamoylthio)-acetyl]}benzimidazole) demonstrated promising in vitro anticholinesterase activity, indicating potential therapeutic applications in conditions where cholinesterase inhibition is beneficial (Mohsen, 2014).

Cyclooxygenase and Lipoxygenase Enzyme Inhibition

Benzimidazole-thiazole hybrids, including 2-methylthiobenzimidazole derivatives, have been studied for their effect on cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) enzymes. Some of these hybrids showed significant inhibition of COX-2 and potent 15-LOX inhibitory activity, suggesting potential anti-inflammatory applications (Maghraby et al., 2020).

Antitumor Properties

Research into benzimidazole derivatives, including 1-methyl-2-methylthiobenzimidazole, has indicated potential antitumor activity. For example, novel benzothiazole, benzimidazole, and benzoxazole derivatives have been synthesized and evaluated for their anticancer properties. Preliminary in vitro evaluations suggest that these compounds might represent a new class of anticancer agents, warranting further studies (Xiang et al., 2012).

Corrosion Inhibition

Benzimidazole derivatives like 2-methylbenzimidazole have been theoretically studied for their potential as corrosion inhibitors. Properties relevant to their action as corrosion inhibitors, such as electron transfer fractions and global hardness, were calculated, correlating well with experimental data (Obot & Obi-Egbedi, 2010).

Antiviral Activity

Some benzimidazole-coumarin conjugates have demonstrated activity against the hepatitis C virus. This includes 2-[(6'-bromocoumarin-3'-yl)methylenethio]-5-fluorobenzimidazole and its derivatives, showing potential as novel antiviral agents (Hwu et al., 2008).

Mechanism of Action

The mechanism of action of “1-Methyl-2-methylthiobenzimidazole” would depend on its specific use. For example, methimazole, a thionamide antithyroid agent that inhibits the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis and amelioration of hyperthyroidism .

Safety and Hazards

The safety and hazards associated with “1-Methyl-2-methylthiobenzimidazole” would depend on factors such as its physical and chemical properties, how it is used, and the extent of exposure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions. Due to their enormous medicinal value, the research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name

1-methyl-2-methylsulfanylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-11-8-6-4-3-5-7(8)10-9(11)12-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOHRQAMBKXWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(methylsulfanyl)-1H-1,3-benzodiazole

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